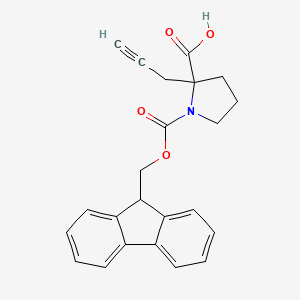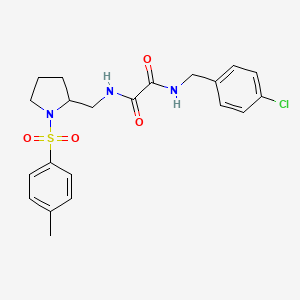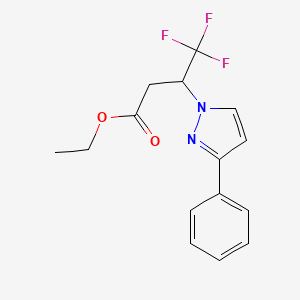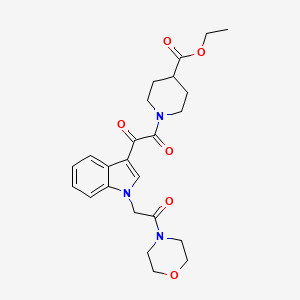methanone CAS No. 1114872-58-0](/img/structure/B2483963.png)
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available reagents. For example, a derivative 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone was synthesized using a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, highlighting the complex synthesis routes for such molecules (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
The structure of compounds similar to the one is characterized using advanced spectroscopic methods. For instance, compounds synthesized in related studies have been fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction, providing detailed insight into their molecular structure (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
The reactivity of related compounds towards sulfur- and oxygen-containing nucleophiles has been explored, indicating the possibility of diverse chemical transformations. For example, the synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards these nucleophiles have been documented, showcasing the chemical versatility of such compounds (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the potential applications of a compound. While specific data on the compound is not provided, related studies often include detailed physical property analyses.
Chemical Properties Analysis
Chemical properties, including reactivity patterns, stability under various conditions, and interaction with other molecules, are essential for comprehensively understanding a compound's potential. For instance, the study of the synthesis and reactivity of related compounds provides insights into their chemical behavior and potential applications (Pouzet et al., 1998).
科学的研究の応用
Synthesis and Chemical Properties
This compound is involved in the synthesis of 1,4-benzothiazin-2-yl derivatives and benzothiazinone spiro derivatives through the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines, leading to a variety of derivatives with potential applications in medicinal chemistry (Nazarenko et al., 2008).
The compound has been used to synthesize novel methotrexate derivatives bearing dihydro-2H-1,4-benzothiazine for potential use as antirheumatic agents. These derivatives demonstrated antiproliferative activities and significant suppression of arthritis progression in a rat model (Matsuoka et al., 1997).
It has been a part of the reaction process for synthesizing regioisomeric benzothiazin-2-one and benzothiazin-3-one, contributing to the expanding library of heterocyclic compounds in pharmaceutical research (Kozminykh et al., 2002).
Biological and Medicinal Applications
Derivatives of this compound have shown neuroprotective activity. Specifically, 8-alkylamino-1,4-benzoxazine antioxidants derived from it were effective in preventing ATP level falls in hypoxic conditions and protected against brain damage in a cerebral palsy model (Largeron et al., 2001).
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives have been developed as potent antibacterial agents and moderate enzyme inhibitors, demonstrating the compound's potential in developing new therapeutic agents (Abbasi et al., 2017).
Its nitroderivatives synthesized from polynitrobenzamides have paved the way for developing new methods in organic synthesis and potential applications in drug discovery (Gerasyuto et al., 2001).
将来の方向性
特性
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7S/c1-30-19-9-7-16(13-21(19)31-2)25(27)24-15-26(18-5-3-4-6-23(18)34(24,28)29)17-8-10-20-22(14-17)33-12-11-32-20/h3-10,13-15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBEBHBSSGFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)


![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)



![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)



![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

